molecular formula C12H11ClN2 B1588841 (4-Chlorophenyl)(pyridin-3-yl)methanamine CAS No. 883548-10-5

(4-Chlorophenyl)(pyridin-3-yl)methanamine

Cat. No. B1588841
M. Wt: 218.68 g/mol
InChI Key: BGUVQMLTPOSSPH-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)(pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H11ClN2. Its molecular weight is 218.68 g/mol1.



Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature2. For instance, a study reported the synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates and related compounds, which showed herbicidal activities2. However, the specific synthesis process for “(4-Chlorophenyl)(pyridin-3-yl)methanamine” is not explicitly mentioned in the available resources.



Molecular Structure Analysis

The molecular structure of “(4-Chlorophenyl)(pyridin-3-yl)methanamine” can be inferred from its IUPAC name and molecular formula. It consists of a pyridine ring attached to a phenyl ring via a methanamine bridge. The phenyl ring carries a chlorine substituent1.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “(4-Chlorophenyl)(pyridin-3-yl)methanamine”. However, it’s worth noting that compounds with similar structures have been synthesized and evaluated for their herbicidal activities2.



Physical And Chemical Properties Analysis

“(4-Chlorophenyl)(pyridin-3-yl)methanamine” is a solid at room temperature1. Its exact physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the available resources.


Scientific Research Applications

Anticonvulsant Agents

A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions with various aryl aldehydes/ketones, were screened for anticonvulsant activity. Among these, compounds structurally related to (4-Chlorophenyl)(pyridin-3-yl)methanamine exhibited significant seizures protection in various models, demonstrating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity in Red Light

Iron(III) complexes incorporating compounds structurally similar to (4-Chlorophenyl)(pyridin-3-yl)methanamine have been developed for cellular imaging and photocytotoxic applications. These complexes showed unprecedented photocytotoxicity in red light, potentially applicable in cancer therapy (Basu et al., 2014).

Chiral Intermediate in Drug Synthesis

(4-Chlorophenyl)(pyridin-3-yl)methanamine is a key chiral intermediate in the synthesis of the anti-allergic drug Betahistine. A novel method using Kluyveromyces sp. for the stereoselective reduction of the compound was developed, demonstrating the importance of this compound in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).

Anticancer and Antimicrobial Agents

New heterocyclic compounds incorporating (4-Chlorophenyl)(pyridin-3-yl)methanamine were synthesized and studied for their potential as anticancer and antimicrobial agents. These compounds showed promising results against various cancer cell lines and pathogenic strains, highlighting their application in therapeutic development (Katariya, Vennapu, & Shah, 2021).

Safety And Hazards

The safety and hazards associated with “(4-Chlorophenyl)(pyridin-3-yl)methanamine” are not explicitly mentioned in the available resources. As with any chemical compound, it should be handled with appropriate safety measures to prevent exposure and potential harm.


Future Directions

The future directions for the study and application of “(4-Chlorophenyl)(pyridin-3-yl)methanamine” are not explicitly mentioned in the available resources. However, given its structural similarity to compounds with herbicidal activity2, it may be of interest in the development of new herbicides or other agrochemicals.


properties

IUPAC Name

(4-chlorophenyl)-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-11-5-3-9(4-6-11)12(14)10-2-1-7-15-8-10/h1-8,12H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUVQMLTPOSSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424669
Record name 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)(pyridin-3-yl)methanamine

CAS RN

883548-10-5
Record name 1-(4-Chlorophenyl)-1-(pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 883548-10-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Keenan, MJ Abbott, PW Alexander… - Journal of medicinal …, 2012 - ACS Publications
We report the discovery of nontoxic fungicide fenarimol (1) as an inhibitor of Trypanosoma cruzi ( T. cruzi ), the causative agent of Chagas disease, and the results of structure–activity …
Number of citations: 89 pubs.acs.org

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